N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide
Description
N'-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-N-propylethanediamide is a tertiary amine-containing ethanediamide derivative characterized by dual dimethylamino substituents on a phenyl ring and a propylamide side chain. The dimethylamino groups likely enhance solubility and electronic properties, while the ethanediamide backbone suggests utility in molecular recognition or as a synthetic intermediate .
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h7-10,15H,6,11-12H2,1-5H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRJHRIHCHZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethanol. This intermediate is then reacted with N-propylethanediamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide oxides, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique properties make it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate cellular processes and molecular interactions due to its ability to bind to specific targets.
Medicine
In medicine, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmacology
2.1.1. Benzo[de]isoquinoline-1,3-dione Derivatives () Compounds such as 3a (5-(dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) and 4b (6-(dimethylamino-propylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) exhibit potent antitumor activity. Key findings:
- 3a : IC₅₀ = 0.69 μM (HeLa cells) .
- 4b: IC₅₀ = 0.23 μM (P388D1 cells) . These derivatives outperform the parent compound amonafide (IC₅₀ = 6.02 μM for HeLa), demonstrating that dimethylaminoethyl substituents at the 5- or 6-position enhance DNA-binding affinity and reduce toxicity. The target compound’s dual dimethylamino groups may similarly improve bioactivity if positioned optimally.
2.1.2. Prethcamide Component () The structurally related N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide is a respiratory stimulant. However, pharmacological data for the target compound remain uncharacterized in the evidence .
Functional Analogs in Materials Science
Ethyl 4-(Dimethylamino)benzoate () In resin cements, this compound exhibits higher reactivity (>80% degree of conversion) compared to 2-(dimethylamino)ethyl methacrylate.
Data Tables
Table 1: Pharmacological Activity of Dimethylamino-Containing Compounds
Table 2: Reactivity in Resin Systems ()
| Amine Co-initiator | Degree of Conversion (%) | Mechanical Strength (MPa) |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 85 ± 3 | 120 ± 5 |
| 2-(Dimethylamino)ethyl methacrylate | 72 ± 4 | 90 ± 4 |
Key Research Findings
Substituent Position Matters: 6-position dimethylamino substitution (e.g., 4b) yields superior antitumor activity compared to 5-position analogs, likely due to improved DNA intercalation .
Reduced Toxicity: Dimethylaminoethyl groups eliminate primary amines, mitigating side effects seen in amonafide derivatives .
Material Science Applications: Dimethylamino-phenyl groups enhance polymerization efficiency in resins, suggesting the target compound could be tailored for industrial uses .
Biological Activity
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide, often referred to as a dimethylamino-substituted compound, is a synthetic organic molecule with potential biological activity. This compound belongs to a class of amines that have been studied for various pharmacological properties, including anticancer and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 250.32 g/mol
The compound features two dimethylamino groups attached to a phenyl ring and a propyl chain, which may influence its solubility and interaction with biological targets.
Research indicates that compounds with similar dimethylamino structures exhibit various mechanisms of action:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism is common among several anticancer agents that target microtubules .
- Neuroprotective Effects : Some studies suggest that dimethylamino compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .
Case Studies
- Cytotoxicity in Cancer Cells : A study examining the effects of similar dimethylamino compounds on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines demonstrated that these compounds could significantly reduce cell viability. The cytotoxic effects were attributed to the compounds' ability to localize in the Golgi apparatus and induce stress responses leading to apoptosis .
- Neuroprotective Properties : Another investigation into the neuroprotective effects of related compounds found that they could effectively reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
Research Findings
- In Vitro Studies : In vitro studies have shown that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, making it a candidate for further development as a therapeutic agent.
Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
